4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid
Overview
Description
“4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid” is a complex organic compound. It contains an ethylpiperazine group, which is a class of chemical compounds containing a piperazine functional group . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Scientific Research Applications
Synthesis Techniques
The compound "4-(2-Bromoacetyl)-3-fluorophenylboronic acid," synthesized from a related compound, 4-bromo-2-fluorobenzonitrile, demonstrates the potential for complex syntheses involving boronic acids and fluorophenyl groups. These syntheses include steps like Grignard reactions and bromination, indicating the compound's versatility in organic synthesis (Liu Zao, 2005).
Electrochemical Studies
Research on the electrochemical fluorination of compounds, including 1-ethylpiperazine, reveals the production of corresponding perfluoro compounds. This suggests that compounds with an ethylpiperazine structure can undergo significant transformations under electrochemical conditions, potentially leading to new fluorinated derivatives (T. Abe, H. Baba, I. Soloshonok, 2001).
Biological Activity
Compounds with structures similar to "4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid" have been explored for their antimicrobial, antilipase, and antiurease activities. For example, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have shown moderate antimicrobial activity against certain microorganisms (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013).
Medical Imaging
A study on the synthesis of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine showcases the compound's potential in medical imaging, particularly in positron emission tomography (PET) scans. Such compounds can be synthesized efficiently and with high purity, indicating their relevance in diagnostic imaging (Kazutaka Hayashi, Kenji Furutsuka, Takehito Ito, Masatoshi Muto, H. Aki, T. Fukumura, Kazutoshi Suzuki, 2012).
Glucose Sensing
The use of boronic acid derivatives, such as 4-amino-3-fluorophenylboronic acid, in photonic crystal glucose-sensing materials has been investigated. These materials can sense glucose at physiologically relevant concentrations and demonstrate selectivity for glucose over other saccharides, making them suitable for non-invasive glucose monitoring in diabetic patients (V. Alexeev, Sasmita Das, D. Finegold, S. Asher, 2004).
Chemical Reactions and Transformations
Research into the carbonylation of N-acylpiperazines with CO and ethylene, catalyzed by Rhodium, demonstrates the chemical versatility of piperazine derivatives. These transformations represent a significant advancement in organic chemistry, showing the potential for creating new compounds with unique properties (Y. Ishii, N. Chatani, F. Kakiuchi, S. Murai, 1997).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as piperazine derivatives, have been reported to exhibit neuroprotective effects and are being explored as potential treatments for alzheimer’s disease . They have been found to inhibit acetylcholinesterase (AChE) activity, which plays a crucial role in the progression of Alzheimer’s disease .
Biochemical Pathways
It’s plausible that this compound might influence the cholinergic pathway, given the reported ache inhibitory activity of similar compounds .
Pharmacokinetics
It’s worth noting that piperazine, a compound structurally related to 4-(4-ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid, is known to have a protein binding of 60-70% .
Result of Action
Similar compounds have been reported to offer neuroprotection against aβ1-42 toxicity in various neuronal cell lines . This suggests that this compound might also have potential neuroprotective effects.
Properties
IUPAC Name |
[4-(4-ethylpiperazine-1-carbonyl)-3-fluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFN2O3/c1-2-16-5-7-17(8-6-16)13(18)11-4-3-10(14(19)20)9-12(11)15/h3-4,9,19-20H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDFNSYESGZIJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.